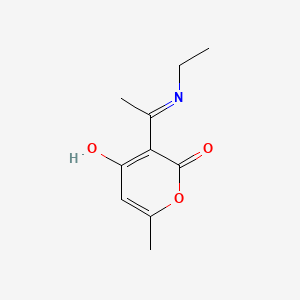
Apurinic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apurinic acid, also known as an abasic site, is a location in DNA that has neither a purine nor a pyrimidine base. This can occur spontaneously or due to DNA damage. This compound is a crucial intermediate in the base excision repair pathway, which is essential for maintaining genome stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Apurinic acid is typically formed through the hydrolysis of the glycosidic bond between the deoxyribose sugar and the nitrogenous base in DNA. This can occur under acidic conditions, where purine bases are ejected under weakly acidic conditions, while pyrimidines require stronger acidity . Additionally, this compound can be generated through enzymatic removal of damaged bases by DNA glycosylases .
Industrial Production Methods: Industrial production of this compound involves the use of DNA glycosylases to remove damaged bases from DNA, followed by purification processes to isolate the this compound. This method ensures high purity and yield of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can participate in substitution reactions, where the abasic site is replaced by other chemical groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation Products: Reactive oxygen species, oxidized DNA fragments.
Reduction Products: Reduced forms of this compound.
Substitution Products: Modified DNA with substituted bases.
Scientific Research Applications
Apurinic acid has numerous applications in scientific research:
Chemistry: Used as a model compound to study DNA damage and repair mechanisms.
Biology: Essential for understanding the base excision repair pathway and its role in maintaining genome stability.
Medicine: Investigated for its potential role in cancer therapy, as it can be targeted to enhance the efficacy of chemotherapeutic agents.
Industry: Utilized in the development of DNA-based sensors and diagnostic tools
Mechanism of Action
Apurinic acid exerts its effects through the base excision repair pathway. When a DNA glycosylase removes a damaged base, it creates an apurinic site. This site is then recognized by apurinic endonuclease, which cleaves the phosphodiester backbone, allowing for the removal of the damaged section and subsequent repair by DNA polymerase and ligase .
Comparison with Similar Compounds
Apyrimidinic Acid: Similar to apurinic acid but involves the loss of a pyrimidine base.
Oxidized DNA Bases: Such as 8-oxoguanine, which are also intermediates in DNA repair pathways.
Uniqueness: this compound is unique in its role as a common intermediate in the base excision repair pathway, making it a critical target for understanding DNA repair mechanisms and developing therapeutic strategies .
Properties
CAS No. |
11002-22-5 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
0 |
Synonyms |
Apurinic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1174870.png)

